

# Essential Safety and Operational Guidance for Handling AT-035

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of **AT-035**, a potent and selective NOP receptor agonist.

This document provides critical safety protocols and detailed operational procedures for the laboratory use of **AT-035**. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. **AT-035**, identified as [(1-(1-((1s,4s)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-3-yl)methanamine], is a high-affinity NOP agonist requiring specialized handling as a potent pharmacological compound.

#### **Immediate Safety and Handling Protocols**

The following table summarizes the essential safety information for **AT-035**, compiled from available safety data sheets and general practices for handling potent compounds.



Parameter	Information	Citation
Chemical Name	[(1-(1-((1s,4s)–4- isopropylcyclohexyl)piperidin- 4-yl)-1H-indol-3- yl)methanamine]	
CAS Number	2099680-55-2	
Molecular Formula	C23H35N3	
Molecular Weight	353.54 g/mol	
Physical Appearance	Solid	
Primary Hazards	As a potent pharmacological compound, AT-035 should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.	[1]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.	[1]

## **Personal Protective Equipment (PPE)**

Due to the potent nature of AT-035, stringent adherence to PPE protocols is mandatory.



Equipment	Specification	Citation
Eye/Face Protection	Wear tightly fitting safety goggles with side-shields.	
Skin Protection	Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin.	[1]
Respiratory Protection	Use a NIOSH-approved respirator if ventilation is inadequate or for handling larger quantities.	
Hand Protection	Chemical-resistant gloves (e.g., nitrile) are required.	[1]

#### **Operational and Disposal Plans**

A clear and systematic approach to the use and disposal of **AT-035** is critical for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.



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Caption: Safe handling workflow for AT-035.

#### **Spill and Emergency Procedures**

Spills: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. [1] Avoid dust formation and breathing vapors.[1] Use appropriate PPE, including chemical-impermeable gloves, and collect the spilled material with an inert absorbent.[1] Place the collected material in a suitable, closed container for disposal.[1]



#### First Aid:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]

## **Disposal Plan**

Dispose of **AT-035** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Discharge into the environment must be avoided. [1] Keep the chemical in suitable and closed containers for disposal.[1]

## **Experimental Protocols**

**AT-035** has been characterized in several in vitro functional assays to determine its activity at the NOP receptor. The following are detailed methodologies for these key experiments.

#### **Receptor Binding Assay**

This assay measures the affinity of **AT-035** for the NOP receptor by assessing its ability to displace a radiolabeled ligand.

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.
- Incubation: In a 96-well plate, incubate the cell membranes (20-40 μg of protein) with a known concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-UFP-101) and varying concentrations of AT-035 (1 pM to 10 μM).[2]
- Non-specific Binding Determination: A parallel set of incubations should include a high concentration of an unlabeled NOP agonist (e.g., 1 μM of N/OFQ) to determine non-specific



binding.[2]

- Termination: After a 1-hour incubation at room temperature, terminate the reaction by vacuum filtration onto PEI-soaked filters.[2]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of AT-035.

#### [35S]GTPyS Binding Assay

This functional assay measures the ability of **AT-035** to activate G proteins coupled to the NOP receptor.

- Membrane and Reagent Preparation: Use membranes from cells expressing the human NOP receptor. Prepare an assay buffer containing HEPES, MgCl<sub>2</sub>, NaCl, and GDP.[3]
- Incubation: In a 96-well plate, incubate the membranes (2 mg/ml protein) with [35S]GTPγS (50 pM), GDP (10 μM), and varying concentrations of **AT-035** for 60 minutes at 25°C.[3]
- Filtration: Filter the samples over glass fiber filters and wash with ice-cold buffer to remove unbound [35S]GTPyS.[3][4]
- Detection: Measure the radioactivity on the filters using a scintillation counter.[4]
- Data Analysis: Determine the potency (EC<sub>50</sub>) and efficacy (Emax) of AT-035 by normalizing the data to the maximal stimulation induced by a standard full agonist like N/OFQ.[3]

#### **Calcium Mobilization Assay**

This assay assesses the ability of **AT-035** to induce an increase in intracellular calcium, a downstream effect of NOP receptor activation when co-expressed with a promiscuous  $G\alpha$  protein.

 Cell Preparation: Seed cells co-expressing the NOP receptor and a promiscuous G protein (e.g., Gα16) in a 96-well plate and incubate overnight.[5]



- Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them in a loading buffer for 30-60 minutes at 37°C.[1][5]
- Ligand Addition: Prepare serial dilutions of AT-035 in an appropriate buffer.
- Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the AT-035 solutions to the wells and continue to monitor the change in fluorescence intensity over time.
- Data Analysis: Calculate the increase in fluorescence to determine the concentrationresponse curve for AT-035-induced calcium mobilization.

## Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is used to study the interaction between the NOP receptor and G proteins or β-arrestin in live cells.

- Cell Transfection: Co-transfect cells with constructs for the NOP receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[6][7]
- Cell Plating: Plate the transfected cells in a 96-well plate 24 hours before the experiment.
- Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.[2][6]
- BRET Measurement: Measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
- Ligand Stimulation: Add varying concentrations of AT-035 and measure the change in the BRET ratio over time.
- Data Analysis: The change in the BRET ratio reflects the ligand-induced interaction between the receptor and the signaling protein.[6]

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